molecular formula C27H31N3O5S B11274568 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B11274568
M. Wt: 509.6 g/mol
InChI Key: KOGOGJJTYGNZNN-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the oxolan-2-ylmethyl group and the 4-methoxyphenyl-2-oxoethyl group through nucleophilic substitution reactions. The final step involves the addition of the sulfanyl and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its quinazoline core makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It may have potential as a pharmaceutical agent due to its biological activity.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable compound for drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of functional groups and the presence of the quinazoline core. This structure provides it with a range of chemical reactivity and potential biological activity that distinguishes it from simpler compounds like ethyl acetoacetate and more complex molecules like 1-benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate.

Properties

Molecular Formula

C27H31N3O5S

Molecular Weight

509.6 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C27H31N3O5S/c1-17(2)14-28-25(32)19-8-11-22-23(13-19)29-27(30(26(22)33)15-21-5-4-12-35-21)36-16-24(31)18-6-9-20(34-3)10-7-18/h6-11,13,17,21H,4-5,12,14-16H2,1-3H3,(H,28,32)

InChI Key

KOGOGJJTYGNZNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC4CCCO4

Origin of Product

United States

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